2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone
Description
2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone is a fluorinated aromatic ketone characterized by a cyano group at the 2-position of one phenyl ring and a trifluoromethyl group at the 4'-position of the acetophenone moiety. This compound is of interest in pharmaceutical and materials science research due to the electron-withdrawing properties of the trifluoromethyl and cyano groups, which influence reactivity and molecular interactions. It is commercially available through suppliers like CymitQuimica, though detailed synthetic protocols remain proprietary .
Properties
IUPAC Name |
2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO/c17-16(18,19)14-7-5-11(6-8-14)15(21)9-12-3-1-2-4-13(12)10-20/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVIXSNBMFJLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)C2=CC=C(C=C2)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642333 | |
| Record name | 2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-49-1 | |
| Record name | 2-{2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanophenyl)-4’-trifluoromethylacetophenone typically involves the reaction of 2-cyanobenzaldehyde with 4-trifluoromethylacetophenone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanophenyl)-4’-trifluoromethylacetophenone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Pharmaceuticals
2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone is utilized as an intermediate in the synthesis of several pharmaceutical compounds. Its structural features allow it to participate in reactions that yield potent bioactive molecules. For instance, derivatives of this compound have been explored for their potential as kinase inhibitors, which are crucial in cancer therapy .
Agrochemicals
The compound serves as an important intermediate in the synthesis of agrochemicals, particularly insecticides. For example, it is involved in the production of metaflumizone, a highly selective insecticide used in agriculture . The trifluoromethyl group enhances the biological activity and stability of these compounds.
Material Science
Due to its unique electronic properties, this compound is also studied for applications in material science, particularly in the development of liquid crystal materials and dyes. The trifluoromethyl group can influence the thermal and optical properties of materials .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-Cyanophenyl)-4’-trifluoromethylacetophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For instance, its structure allows it to bind to active sites of enzymes, thereby inhibiting their activity and altering cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Trifluoromethyl vs. Iodo and Methyl Groups
The trifluoromethyl group at the 4'-position distinguishes this compound from analogs with alternative substituents. Key comparisons include:
2-(2-Cyanophenyl)-4'-iodoacetophenone
- Structure : Replaces the trifluoromethyl group with an iodine atom.
- Molecular Weight : 347.15 g/mol (vs. ~307.25 g/mol for the trifluoromethyl analog, estimated based on substituent mass differences) .
- However, its lower electronegativity compared to the trifluoromethyl group may reduce electron-withdrawing effects, altering reactivity in cross-coupling reactions.
2,2,2-Trifluoro-4′-methylacetophenone
- Structure: Features a methyl group instead of the 2-cyanophenyl substituent, retaining the trifluoromethyl group.
- Electronic Effects: The methyl group is electron-donating, countering the electron-withdrawing trifluoromethyl moiety. This balance impacts solubility and dipole moments, as noted in TCI America’s safety and handling guidelines .
Styryl-Based Cyanophenyl Compounds (CS1, CS2, CS3)
- Structure: Extended π-conjugated systems with cyanophenyl and styryl groups (e.g., CS1: 2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile).
- Applications : Used in stimuli-responsive luminescent materials due to their dynamic assembly-disassembly properties in supramolecular chemistry .
Structural and Functional Data Table
Biological Activity
2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone, a compound within the oxazole derivatives family, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure is characterized by a cyanophenyl group and a trifluoromethylacetophenone moiety. Its molecular formula is C16H12F3N, with a molecular weight of approximately 295.27 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.
Target Interactions
this compound interacts with various biological targets, including enzymes and receptors involved in key biochemical pathways. These interactions can lead to modulation of cellular processes such as apoptosis, inflammation, and cell proliferation.
Biochemical Pathways
Research indicates that this compound may influence multiple pathways associated with anticancer activity, antibacterial effects, and anti-inflammatory responses. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Anticancer Properties
Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assay : In vitro studies revealed an IC50 value in the micromolar range against melanoma and breast cancer cell lines .
- Mechanism of Action : The compound induces apoptosis in cancer cells via caspase activation, leading to programmed cell death .
Antibacterial Effects
The compound has also shown promising antibacterial activity against both gram-positive and gram-negative bacteria. Its efficacy suggests potential applications in treating bacterial infections.
Case Studies
- Cytotoxicity Against Cancer Cells : In a study involving various cancer cell lines, this compound demonstrated significant growth inhibition, particularly in melanoma (MDA-MB-435) and breast cancer (MDA-MB-468) cells. The results indicated a dose-dependent response with notable apoptotic effects observed through flow cytometry analysis .
- Antimicrobial Activity : Another study evaluated the compound's antimicrobial properties against a panel of bacterial strains. Results showed effective inhibition of bacterial growth at concentrations that were non-toxic to human cells, highlighting its potential as a therapeutic agent in infectious diseases .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Absorption and Distribution : The lipophilic nature of the trifluoromethyl group suggests favorable absorption characteristics.
- Metabolism : The compound undergoes biotransformation via cytochrome P450 enzymes, leading to metabolites that may possess distinct biological activities.
Q & A
Q. What synthetic strategies are effective for preparing 2-(2-Cyanophenyl)-4'-trifluoromethylacetophenone?
Methodological Answer: The synthesis of arylacetophenones often involves Friedel-Crafts acylation or nucleophilic aromatic substitution. For example, analogs like 4'-(2,4-Difluorophenoxy)acetophenone are synthesized via coupling reactions under controlled pH (pH 3–6) using copper catalysts, followed by steam distillation and benzene extraction . For the target compound, a plausible route includes:
- Step 1: React 2-cyanophenylmagnesium bromide with 4-(trifluoromethyl)benzoyl chloride in anhydrous THF under inert conditions.
- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>98%).
- Key Considerations: Optimize reaction time and temperature (e.g., 60–80°C) to avoid decomposition of the cyanophenyl group.
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer: A multi-technique approach is recommended:
- 1H/13C NMR: Identify aromatic proton environments (e.g., splitting patterns for trifluoromethyl and cyano-substituted rings). The deshielding effect of the trifluoromethyl group (~δ 7.5–8.5 ppm) and cyano group (~δ 7.8–8.2 ppm) aids assignment .
- 19F NMR: Confirm trifluoromethyl resonance (~δ -60 to -65 ppm) .
- FTIR: Detect C≡N stretch (~2240 cm⁻¹) and carbonyl (C=O) stretch (~1680 cm⁻¹).
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ and fragmentation patterns.
Q. What are the primary research applications of this compound in academia?
Methodological Answer:
- Medicinal Chemistry: Acts as a precursor for fluorinated drug candidates (e.g., kinase inhibitors) due to trifluoromethyl’s metabolic stability.
- Material Science: Serves as a building block for liquid crystals or polymers, leveraging its planar aromatic structure and electron-withdrawing groups .
- Photophysical Studies: The cyano group enhances dipole moments for optoelectronic applications.
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions during synthesis?
Methodological Answer: Common side reactions include hydrolysis of the cyano group or incomplete acylation. Strategies include:
- Catalyst Screening: Test Lewis acids (e.g., AlCl3 vs. BF3·Et2O) to improve regioselectivity .
- Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- In Situ Monitoring: Employ TLC or inline IR to track reaction progress and terminate before side products dominate.
- Case Study: For 3'-Fluoro-4'-(trifluoromethyl)acetophenone, SynQuest Labs achieved 85% yield using BF3 catalysis at 0°C .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?
Methodological Answer:
- Step 1: Re-examine sample purity via HPLC. Impurities >2% can distort splitting patterns.
- Step 2: Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, NOESY can confirm spatial proximity of trifluoromethyl and cyano groups.
- Step 3: Compare with computational models (DFT calculations) to predict chemical shifts .
- Example: CA database analysis resolved ambiguities in fluorobenzophenone isomers by correlating CAS RNs with spectral libraries .
Q. What mechanistic insights govern the reactivity of the trifluoromethyl and cyano substituents?
Methodological Answer:
- Electron Effects: The -CF3 group is strongly electron-withdrawing (-I effect), deactivating the ring toward electrophilic substitution. The -CN group further enhances this effect, directing reactions to meta/para positions.
- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor acylation rates under varying substituents. For analogs like 4'-chloroacetophenone, electron-withdrawing groups reduce reaction rates by 40–60% .
- Computational Support: DFT studies (e.g., Gaussian 09) can map charge distribution and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
